molecular formula C11H12N2O2 B11897056 5-(Dimethylamino)-1H-indole-2-carboxylic acid CAS No. 796870-47-8

5-(Dimethylamino)-1H-indole-2-carboxylic acid

Cat. No.: B11897056
CAS No.: 796870-47-8
M. Wt: 204.22 g/mol
InChI Key: UVBBANUSSFCBLR-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1H-indole-2-carboxylic acid: is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-nitroindole with dimethylamine followed by reduction and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the nitro group (if present in intermediates) to an amino group is a common step in its synthesis.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

  • N-oxide derivatives from oxidation.
  • Amino derivatives from reduction.
  • Various substituted indoles from electrophilic substitution.

Scientific Research Applications

Chemistry: 5-(Dimethylamino)-1H-indole-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to emit fluorescence upon excitation. It is also studied for its potential interactions with biological macromolecules.

Medicine: The compound’s structural similarity to bioactive indoles makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    5-(Dimethylamino)-1-naphthalenesulfonic acid: Known for its use as a fluorescent dye.

    5-(Dimethylamino)-2-naphthalenesulfonic acid: Another fluorescent dye with similar properties.

    3-Dimethylamino benzoic acid: Used in the synthesis of lanthanide complexes.

Uniqueness: 5-(Dimethylamino)-1H-indole-2-carboxylic acid is unique due to its indole core, which imparts distinct electronic and steric properties compared to naphthalene or benzene derivatives. This uniqueness makes it particularly valuable in the design of new compounds with specific biological activities.

Properties

CAS No.

796870-47-8

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(dimethylamino)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-13(2)8-3-4-9-7(5-8)6-10(12-9)11(14)15/h3-6,12H,1-2H3,(H,14,15)

InChI Key

UVBBANUSSFCBLR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

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